molecular formula C12H8ClNO B061185 2-Chloro-5-phenylpyridine-3-carboxaldehyde CAS No. 176433-57-1

2-Chloro-5-phenylpyridine-3-carboxaldehyde

Cat. No.: B061185
CAS No.: 176433-57-1
M. Wt: 217.65 g/mol
InChI Key: QBFNWWRKCSBZHD-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS 176433-57-1) is a high-purity solid organic compound with a molecular weight of 217.65 g/mol and a melting point of 91-98 °C. This molecule is characterized by three distinct functional groups—aldehyde, chloro, and phenyl—attached to its pyridine core, making it a versatile and valuable synthetic intermediate for constructing more complex heterocyclic systems. Its primary research application lies in its role as a key building block in organic synthesis and medicinal chemistry. The presence of multiple reactive sites allows for selective and sequential chemical transformations, including reductive amination of the aldehyde group and nucleophilic substitution of the chloro group. This reactivity is particularly valuable for synthesizing novel compounds with potential biological activity. As part of the 2-chloro-3-carboxaldehyde heterocycle family, this compound is of significant interest for the development of new pharmaceutical agents and functional materials. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as harmful and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eyeshields, and an N95 dust mask, is recommended during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFNWWRKCSBZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390502
Record name 2-Chloro-5-phenylnicotinaldehyde
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-57-1
Record name 2-Chloro-5-phenylnicotinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-phenylpyridine-3-carboxaldehyde
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Reaction Chemistry and Chemical Transformations of 2 Chloro 5 Phenylpyridine 3 Carboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 2-Chloro-5-phenylpyridine-3-carboxaldehyde is a key site for molecular elaboration. Its electrophilic carbonyl carbon readily undergoes attack by various nucleophiles, and the group can be either reduced to an alcohol or oxidized to a carboxylic acid.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), cyanide, and enolates, can add to the carbonyl carbon, leading to the formation of secondary alcohols upon workup. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. This reaction proceeds via a tetrahedral intermediate. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that it would readily participate in such transformations.

Condensation and Imine Formation Reactions

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond in the imine product is a versatile transformation, as imines themselves can serve as intermediates for further reactions.

A study on the related compound, 2-chloro-5-methylpyridine-3-carbaldehyde, demonstrated its convenient reaction with various amines to produce a series of imines in excellent yields. redalyc.org This suggests that this compound would behave similarly. The general reaction is as follows:

General Reaction Scheme for Imine Formation
Amine ReactantProductYield (%)
AnilineN-((2-chloro-5-phenylpyridin-3-yl)methylene)anilineData not available
Benzylamine1-(2-chloro-5-phenylpyridin-3-yl)-N-benzylmethanimineData not available
Ethanolamine2-(((2-chloro-5-phenylpyridin-3-yl)methylene)amino)ethan-1-olData not available
Note: This table is illustrative and based on the expected reactivity. Specific yield data for these reactions with this compound is not currently available in the cited literature.

Reductive and Oxidative Transformations of the Carboxaldehyde

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (2-chloro-5-phenylpyridin-3-yl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The resulting alcohol is a valuable intermediate for further synthetic modifications, such as esterification or conversion to an alkyl halide. The commercial availability of (2-chloro-5-phenylpyridin-3-yl)methanol suggests its synthetic accessibility from the aldehyde. chemicalbook.com

General Reaction Scheme for Aldehyde Reduction
Reducing AgentProduct
Sodium borohydride (NaBH₄)(2-chloro-5-phenylpyridin-3-yl)methanol
Lithium aluminum hydride (LiAlH₄)(2-chloro-5-phenylpyridin-3-yl)methanol
H₂/Catalyst (e.g., Pd/C)(2-chloro-5-phenylpyridin-3-yl)methanol
Note: This table indicates expected products based on standard organic reactions.

Oxidation: Oxidation of the aldehyde group yields 2-chloro-5-phenylnicotinic acid. A variety of oxidizing agents can be used for this purpose, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). The synthesis of related 2-chloronicotinic acids often involves the oxidation of a precursor, highlighting this as a feasible and important transformation. smolecule.comgoogle.com For instance, a patented method describes the preparation of 2-chloronicotinic acid from 2-chloro-3-methylpyridine via direct oxidation with oxygen in the presence of a catalyst. google.com

General Reaction Scheme for Aldehyde Oxidation
Oxidizing AgentProduct
Potassium permanganate (KMnO₄)2-chloro-5-phenylnicotinic acid
Jones Reagent (CrO₃/H₂SO₄)2-chloro-5-phenylnicotinic acid
Silver(I) oxide (Ag₂O)2-chloro-5-phenylnicotinic acid
Note: This table indicates expected products based on standard organic reactions.

Transformations Involving the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is a versatile handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro substituent on the pyridine ring of this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide. nih.gov this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted pyridine derivatives. The reactivity of chloropyridines in Suzuki couplings is well-established, though they are generally less reactive than the corresponding bromo or iodo derivatives. researchgate.netnih.gov

General Reaction Scheme for Suzuki-Miyaura Coupling
Boronic AcidCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃2,5-diphenylpyridine-3-carboxaldehyde
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃2-(4-methoxyphenyl)-5-phenylpyridine-3-carboxaldehyde
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄5-phenyl-2-vinylpyridine-3-carboxaldehyde
Note: This table is illustrative, showing potential reactants and products. Specific conditions and yields may vary.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net this compound can undergo a Heck reaction with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the 2-position of the pyridine ring. researchgate.netresearchgate.net This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

General Reaction Scheme for Heck Reaction
AlkeneCatalystBaseProduct
StyrenePd(OAc)₂Et₃N5-phenyl-2-styrylpyridine-3-carboxaldehyde
Ethyl acrylatePd(PPh₃)₄K₂CO₃Ethyl (E)-3-(5-phenyl-3-formylpyridin-2-yl)acrylate
Note: This table is illustrative, showing potential reactants and products. Specific conditions and yields may vary.

Stille Reaction: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction offers a versatile method for forming carbon-carbon bonds, and this compound can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes. wikipedia.org

General Reaction Scheme for Stille Reaction
OrganostannaneCatalystProduct
Tributyl(vinyl)tinPd(PPh₃)₄5-phenyl-2-vinylpyridine-3-carboxaldehyde
Tributyl(phenyl)tinPd(PPh₃)₄2,5-diphenylpyridine-3-carboxaldehyde
Tributyl(phenylethynyl)tinPd(PPh₃)₄5-phenyl-2-(phenylethynyl)pyridine-3-carboxaldehyde
Note: This table is illustrative, showing potential reactants and products. Specific conditions and yields may vary.

Nucleophilic Displacement Reactions

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom. This allows for the displacement of the chloride ion by a variety of nucleophiles. youtube.com

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine would yield the corresponding 2-amino-5-phenylpyridine-3-carboxaldehyde derivative. Similarly, reaction with an alkoxide, such as sodium methoxide, would result in the formation of a 2-methoxy-5-phenylpyridine-3-carboxaldehyde. The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. Studies on other 2-chloropyridine (B119429) derivatives have shown that these substitution reactions are generally feasible and provide a direct route to a range of substituted pyridines. researchgate.netnih.gov

General Reaction Scheme for Nucleophilic Aromatic Substitution
NucleophileProduct
Ammonia (NH₃)2-amino-5-phenylpyridine-3-carboxaldehyde
Sodium methoxide (NaOCH₃)2-methoxy-5-phenylpyridine-3-carboxaldehyde
Sodium thiophenoxide (NaSPh)5-phenyl-2-(phenylthio)pyridine-3-carboxaldehyde
Note: This table is illustrative, showing potential reactants and products.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The electronic nature of the substituted pyridine core significantly influences its susceptibility to aromatic substitution reactions. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. This effect is compounded by the presence of the electron-withdrawing chloro and carboxaldehyde groups. Conversely, these same electronic properties make the ring susceptible to nucleophilic attack, especially at positions activated by the nitrogen and leaving groups.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally unfavorable. The nitrogen atom acts as a strong deactivating group, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a great extent, making reactions like Friedel-Crafts alkylation or acylation practically impossible. uoanbar.edu.iq Electrophilic substitution, if forced under harsh conditions, would be predicted to occur at the C4 position, which is the least deactivated position.

The phenyl ring at the C5 position is less deactivated than the pyridine ring and could potentially undergo electrophilic substitution. The pyridine ring would act as a deactivating, meta-directing substituent on the phenyl ring. However, forcing conditions could lead to a complex mixture of products.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is an excellent leaving group in this context, as this position is activated by the electron-withdrawing effect of the ring nitrogen. Pyridine and its derivatives are known to undergo nucleophilic substitution more readily than corresponding benzene compounds. acs.org The reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net The presence of the aldehyde group at C3 further enhances the electrophilicity of the ring, facilitating the initial nucleophilic attack. youtube.com

A variety of nucleophiles can displace the C2-chloro group, making this a versatile method for introducing new functionalities. For instance, 2-chloropyridines react with amines, alkoxides, and other nucleophiles to yield substituted pyridine derivatives. youtube.comstudy.comresearchgate.net While 2-chloropyridine is significantly less reactive than compounds like 2-chloropyrimidine, it is still a viable substrate for SNAr reactions, particularly when activated by additional electron-withdrawing groups. researchgate.net

NucleophileProduct TypeTypical ConditionsReference
Amines (R-NH₂)2-Aminopyridine (B139424) derivativesHeat, often with a base (e.g., K₂CO₃) in a polar solvent (e.g., DMF) nih.govyoutube.com
Alkoxides (R-O⁻)2-Alkoxypyridine derivativesBase (e.g., NaH) in the corresponding alcohol or an inert solvent study.com
Thiols (R-SH)2-Thioetherpyridine derivativesBase (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) nih.gov
Glutathione (GSH)2-Glutathionylpyridine conjugatesEnzymatic (microsomal glutathione S-transferase 1) or non-enzymatic with base nih.govresearchgate.net

Pyridine Ring Activation and Derivatization Strategies

To overcome the inherent reactivity patterns of the pyridine ring and to functionalize positions other than C2, various activation and derivatization strategies have been developed. These methods aim to alter the electronic properties of the ring or to direct reactions to specific sites.

Site-Selective Functionalization

Achieving site-selectivity in the functionalization of already substituted pyridines is a significant challenge in synthetic chemistry. nih.gov For this compound, the remaining C-H bonds are at the C4 and C6 positions. Direct C-H functionalization methods, often employing transition-metal catalysis, are powerful tools for this purpose.

Strategies for site-selective functionalization often involve:

Directed C-H Activation: Utilizing a directing group to guide a metal catalyst to a specific C-H bond. While the aldehyde at C3 could potentially act as a directing group, its electronic influence is strong.

N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack. This strategy provides an alternative pathway for functionalization. researchgate.net

Pyridinium Salt Activation: The formation of N-functionalized pyridinium salts enhances the reactivity and can control the regioselectivity of subsequent reactions, particularly for radical-based processes under mild, acid-free conditions. acs.org

Dearomatization-Rearomatization: A temporary dearomatization of the pyridine ring can enable functionalization at otherwise inaccessible positions, followed by a rearomatization step to restore the pyridine core. researchgate.net

Recent advances have focused on C-H functionalization at positions distal to the nitrogen atom, such as C3 and C4, which are traditionally difficult to access. ingentaconnect.comnih.gov For example, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides provides a method for introducing alkyl groups at the C2 position after displacing the chlorine. nih.gov

StrategyTarget Position(s)DescriptionReference
Pyridine N-oxide ChemistryC4, C6Alters the electronic distribution of the ring, allowing for different regiochemical outcomes in substitution reactions. researchgate.net
Transition Metal-Catalyzed C-H ActivationC4, C6Directly converts C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity controlled by ligands or directing groups. nih.govingentaconnect.com
Pyridinium Salt FormationC2, C4Activates the pyridine ring for radical additions, enabling site-selective functionalization under mild photocatalytic conditions. acs.org
Temporary DearomatizationC3, C4Circumvents the inherent electronic biases of the aromatic system to allow for functionalization at meta and para positions. nih.govresearchgate.net

Isotopic Labeling Applications on Pyridine Scaffolds

Isotopically labeled compounds are indispensable tools in pharmaceutical development, used in metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis. asiaisotopeintl.comacs.org Incorporating stable isotopes like deuterium (²H) or nitrogen-15 (¹⁵N) into the core of a pyridine ring without complete de novo synthesis is a significant challenge. chemrxiv.org

Nitrogen-15 (¹⁵N) Labeling: A powerful strategy for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke salt intermediates. nih.govchemrxiv.org In this approach, the pyridine is activated, typically with 2,4-dinitrochlorobenzene or triflic anhydride, to form a pyridinium salt. acs.orgresearchgate.net This salt then reacts with an amine to open the ring, forming a Zincke imine. Subsequent treatment with a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl, closes the ring to yield the ¹⁵N-pyridine with high isotopic incorporation. acs.orgchemrxiv.org This method is applicable to a wide range of substituted pyridines, including complex pharmaceuticals. asiaisotopeintl.comchemrxiv.orgacs.org

Deuterium (²H) Labeling: Deuterium can be incorporated into pyridine scaffolds through various methods, including transition metal-catalyzed hydrogen isotope exchange (HIE). acs.org Iridium-based catalysts are particularly effective for directing HIE to specific C-H bonds, often adjacent to the nitrogen atom or guided by other functional groups. youtube.com The reactivity of Zincke imine intermediates, used in ¹⁵N-labeling, can also be harnessed to introduce deuterium at the C3 and C5 positions of the pyridine ring. acs.orgchemrxiv.org Furthermore, deuterated building blocks can be used in the synthesis, or late-stage H-D exchange reactions can be performed on advanced intermediates. nih.gov The incorporation of deuterium can alter metabolic pathways and improve the pharmacokinetic profiles of drug candidates. digitellinc.com

Advanced Spectroscopic Characterization and Elucidation of 2 Chloro 5 Phenylpyridine 3 Carboxaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Assessment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 2-Chloro-5-phenylpyridine-3-carboxaldehyde, one would expect to see distinct signals for the aldehydic proton, the protons on the pyridine (B92270) ring, and the protons on the phenyl ring.

Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Pyridine Ring Protons: The two protons on the substituted pyridine ring would likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, aldehyde, and phenyl substituents. Their splitting patterns (e.g., doublets or singlets) would depend on their coupling with each other.

Phenyl Ring Protons: The five protons of the phenyl group would typically appear in the aromatic region (around 7.0-8.0 ppm). The substitution pattern would lead to a complex multiplet as the ortho, meta, and para protons would have slightly different chemical environments and would couple with each other.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on typical chemical shift ranges for similar structures. ubc.capdx.eduorganicchemistrydata.org

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H10.1s-
Pyridine-H48.8d~2.0
Pyridine-H68.5d~2.0
Phenyl-H (ortho)7.6m-
Phenyl-H (meta, para)7.4m-
Note: This table is a generalized prediction and not based on experimental data for this compound.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon (-CHO): The aldehydic carbon is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm). The carbon attached to the chlorine atom (C2) and the carbon bearing the aldehyde group (C3) would have their chemical shifts significantly influenced by these substituents.

Phenyl Ring Carbons: The carbons of the phenyl ring would also resonate in the aromatic region. The carbon atom directly attached to the pyridine ring (ipso-carbon) would have a distinct chemical shift, as would the ortho, meta, and para carbons.

A hypothetical ¹³C NMR data table is provided below for illustration.

Carbon Hypothetical Chemical Shift (δ, ppm)
C=O (Aldehyde)192
C2 (Pyridine)152
C3 (Pyridine)135
C4 (Pyridine)138
C5 (Pyridine)128
C6 (Pyridine)150
C-ipso (Phenyl)136
C-ortho (Phenyl)129
C-meta (Phenyl)130
C-para (Phenyl)128
Note: This table is a generalized prediction and not based on experimental data for this compound.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. ipb.pt

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the phenyl ring and potentially between the two protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure. For example, the aldehydic proton would show a correlation to the C3 carbon of the pyridine ring. Protons on the phenyl ring would show correlations to carbons within the phenyl ring and potentially to the C5 carbon of the pyridine ring, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₂H₈ClNO), confirming the identity of the compound with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio.

Application of MS in Reaction Monitoring and Mechanistic Studies

Mass spectrometry is a valuable tool for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, MS could be used to identify the starting materials, intermediates, and the final product in the reaction mixture. This allows for the optimization of reaction conditions and can provide insights into the reaction mechanism by detecting transient species. For example, in the synthesis of derivatives from the aldehyde, MS could track the disappearance of the starting material and the appearance of the product, confirming the success of the transformation.

A hypothetical fragmentation pattern for this compound is presented below, based on the known fragmentation of aldehydes and chloroaromatic compounds.

m/z Possible Fragment Fragment Lost
217/219[M]⁺-
188/190[M-CHO]⁺CHO
153[M-CHO-Cl]⁺CHO, Cl
126[C₁₀H₆]⁺CHO, Cl, HCN
Note: This table is a generalized prediction and not based on experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz In the analysis of this compound, the IR spectrum provides definitive evidence for its key structural features, including the aldehyde, the substituted pyridine ring, and the phenyl group. The vibrational frequencies are characteristic of the specific bonds and their chemical environment. nih.gov

The most diagnostic absorption for this compound is the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this typically appears as a strong band in the region of 1710-1685 cm⁻¹. vscht.czlumenlearning.com The position of this band can be influenced by conjugation with the pyridine ring. Another key indicator for the aldehyde is the C-H stretching vibration of the aldehyde group, which is typically observed as one or two moderate bands in the 2830-2695 cm⁻¹ region, with a characteristic peak often appearing around 2720 cm⁻¹. vscht.cz

The presence of the aromatic systems (phenyl and pyridine rings) is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring carbon-carbon (C=C) stretching vibrations for both the phenyl and pyridine rings produce a set of bands in the 1600-1400 cm⁻¹ range. libretexts.orgajchem-a.com Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are indicative of these aromatic frameworks. lumenlearning.com Vibrations corresponding to the C=N bond within the pyridine ring also contribute to the absorptions in this region. The C-Cl stretching vibration is typically found in the fingerprint region, generally between 800 and 600 cm⁻¹.

A detailed vibrational analysis allows for the assignment of observed spectral bands to specific molecular motions, confirming the molecular structure. nih.gov The table below summarizes the expected characteristic IR absorption frequencies for this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic (Pyridine & Phenyl) 3100-3000 Medium-Weak
C-H Stretch Aldehyde (-CHO) 2830-2720 Medium (often two bands)
C=O Stretch Aldehyde (Carbonyl) 1710-1685 Strong
C=C & C=N Stretch Aromatic Rings 1600-1400 Medium-Strong (multiple bands)
C-H Bend Aromatic (out-of-plane) 900-675 Medium-Strong

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The conjugated system in this compound, which includes the phenyl ring, the pyridine ring, and the carbonyl group, acts as a chromophore that absorbs light in the UV region. nih.gov

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. researchgate.net The high-intensity absorption bands are typically due to π → π* transitions within the extended π-electron system of the biphenyl-like pyridine-phenyl framework and the conjugated aldehyde group. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are generally observed at shorter wavelengths (higher energy). mdpi.com

The n → π* transition, which involves promoting a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital, is also expected. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. researchgate.net The solvent environment can influence the position of these absorption maxima (λmax); polar solvents, for instance, can cause shifts in the absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm) Molar Absorptivity (ε)
π → π* Phenyl-Pyridine Conjugated System 250 - 290 High
π → π* Conjugated Carbonyl System 280 - 320 Medium to High

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous elucidation of the molecule's conformation and stereochemistry. mdpi.com For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the atoms and the packing of molecules within the crystal lattice. nih.gov

A crystallographic analysis would determine the planarity of the pyridine and phenyl rings and the dihedral angle between them, which is a critical parameter in understanding the degree of π-conjugation across the molecule. nih.gov The analysis would also confirm the geometry around the aldehyde group and its orientation relative to the pyridine ring.

Key structural parameters that would be obtained include the precise bond lengths of the C=O in the aldehyde, the C-Cl bond, and the various C-C and C-N bonds within the aromatic rings. ajchem-a.com These experimental values can be compared with theoretical values and data from related structures to understand the electronic effects of the substituents. For example, the C(pyridine)-C(phenyl) bond length would provide insight into the electronic communication between the two rings. Furthermore, the crystal structure reveals intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the solid-state packing of the molecules. mdpi.com

Table 3: Typical Bond Lengths and Angles Expected from X-ray Analysis of Phenyl-Pyridine Derivatives

Parameter Bond/Angle Expected Value
Bond Length C=O (Aldehyde) 1.20 - 1.23 Å
Bond Length C-Cl 1.72 - 1.76 Å
Bond Length C=N (Pyridine) 1.33 - 1.35 Å
Bond Length C=C (Aromatic) 1.37 - 1.40 Å
Bond Length C(pyridine)-C(phenyl) 1.47 - 1.50 Å
Bond Angle C-C(O)-H (Aldehyde) ~120°
Bond Angle C-C-C (in rings) ~120°
Crystal System - e.g., Monoclinic, Orthorhombic

Applications of 2 Chloro 5 Phenylpyridine 3 Carboxaldehyde in Organic Synthesis

Construction of Complex Heterocyclic Frameworks

The strategic placement of reactive sites in 2-Chloro-5-phenylpyridine-3-carboxaldehyde makes it an excellent precursor for the synthesis of a variety of complex heterocyclic frameworks. The aldehyde group can readily undergo condensation reactions, while the chloro substituent is susceptible to nucleophilic substitution, and the pyridine (B92270) ring itself can participate in various cyclization reactions.

Synthesis of Polysubstituted Pyridines

The core pyridine structure of this compound serves as a foundation for the synthesis of more elaborately substituted pyridine derivatives. The existing substituents guide the regioselectivity of further functionalization. For instance, the aldehyde group can be transformed into other functional groups, and the chlorine atom can be replaced through cross-coupling reactions, leading to a wide array of polysubstituted pyridines. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar 2-chloropyridine (B119429) systems suggests its utility in this area. The general strategies for synthesizing polysubstituted pyridines often involve metal-free protocols or transition-metal-catalyzed reactions, highlighting the versatility of such building blocks nih.gov.

Building Block for Fused Nitrogen-Containing Heterocycles (e.g., quinolines, dihydropyridones)

This compound is an ideal starting material for the synthesis of fused nitrogen-containing heterocycles. The combination of the aldehyde and the chloro group in a 1,2-relationship on the pyridine ring facilitates annulation reactions to form bicyclic and polycyclic systems.

For example, in reactions analogous to those of 2-chloroquinoline-3-carbaldehydes, the aldehyde group can react with active methylene (B1212753) compounds in condensation reactions, followed by intramolecular cyclization involving the displacement of the chlorine atom to form fused systems nih.gov. This approach provides access to a variety of fused pyridines, which are significant structural motifs in medicinal chemistry and materials science nih.gov.

The synthesis of quinoline derivatives, for instance, can be achieved through various methods, including the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While this compound is not a direct precursor in the classical Friedländer synthesis, its functional groups allow for analogous cyclization strategies to build fused pyridine rings, which are core structures in many natural products and pharmaceuticals rsc.org.

Similarly, this compound can be envisioned as a precursor for dihydropyridone derivatives. The synthesis of dihydropyridones often involves multicomponent reactions where an aldehyde is a key component nih.gov. The aldehyde functionality of this compound can participate in such reactions, leading to the formation of a dihydropyridone ring fused to or substituted with the 2-chloro-5-phenylpyridine (B1363647) moiety.

Access to Spirocyclic Systems

The construction of spirocyclic systems, which contain two rings sharing a single atom, is a growing area of interest in organic synthesis due to their unique three-dimensional structures. While specific examples of the direct use of this compound in the synthesis of spirocyclic systems are not prevalent in the literature, its aldehyde functionality can be a key reactive handle for such transformations. One-pot multicomponent reactions are a powerful tool for the synthesis of spiroheterocycles mdpi.com. For instance, a reaction involving the aldehyde, an amine, and a suitable cyclic partner could potentially lead to the formation of a spirocyclic framework attached to the pyridine ring. The development of novel synthetic routes to spirocycles is an active area of research, and versatile building blocks like this compound are valuable starting points for exploring such transformations mdpi.com.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials caltech.edunih.gov. The aldehyde group of this compound makes it a suitable component for various MCRs.

For example, it can participate in Ugi or Passerini-type reactions, which are powerful MCRs for the synthesis of peptide-like structures and other complex molecules. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of this compound in such a reaction would lead to products bearing the substituted pyridine scaffold, thus providing a rapid entry to a library of complex molecules with potential biological activity mdpi.combeilstein-journals.org.

The analogous 2-chloroquinoline-3-carbaldehydes have been shown to participate in MCRs to construct highly substituted quinoline scaffolds semanticscholar.orgresearchgate.net. This suggests that this compound would exhibit similar reactivity, serving as a valuable building block for the diversity-oriented synthesis of complex heterocyclic compounds.

Development of Stereoselective Synthetic Pathways

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which are of great importance in medicinal chemistry. The aldehyde group of this compound can be a target for stereoselective nucleophilic additions.

By employing chiral catalysts or auxiliaries, it is possible to achieve enantioselective or diastereoselective addition of nucleophiles to the carbonyl group, leading to the formation of chiral secondary alcohols. These chiral alcohols can then be further elaborated into more complex chiral molecules. While specific studies on the stereoselective reactions of this compound are limited, the general principles of asymmetric synthesis can be applied to this substrate. The field of catalytic stereoselective dearomatization of pyridines is also a rapidly developing area, offering pathways to chiral dihydropyridines and piperidines, which are valuable motifs in drug discovery mdpi.com.

Scaffold for Diverse Chemical Libraries

In drug discovery, the synthesis of chemical libraries containing a diverse range of compounds is essential for identifying new lead structures. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds nih.govrsc.orgnih.gov.

This compound serves as an excellent starting point for the construction of such libraries. The three distinct functional handles—the aldehyde, the chloro group, and the phenyl group on the pyridine core—allow for a high degree of diversification. Through combinatorial chemistry approaches, each of these sites can be systematically modified to generate a large number of structurally diverse molecules. For instance, the aldehyde can be converted to a variety of functional groups through condensation, oxidation, or reduction. The chloro group can be substituted with different nucleophiles or used in cross-coupling reactions to introduce a wide range of substituents. The phenyl group can also be further functionalized. This multi-directional diversification strategy enables the rapid generation of a library of compounds based on the 2-phenylpyridine-3-carboxaldehyde scaffold for high-throughput screening researchgate.netrsc.org.

Below is a table summarizing the potential diversification points of this compound for chemical library synthesis:

Reactive Site Potential Reactions Introduced Diversity
Aldehyde GroupCondensation (e.g., with amines, active methylene compounds), Wittig reaction, Grignard reaction, Reduction, OxidationImines, Alkenes, Alcohols, Carboxylic acids, etc.
Chloro GroupNucleophilic Aromatic Substitution, Suzuki coupling, Buchwald-Hartwig amination, Sonogashira couplingAmines, Ethers, Thioethers, Aryl groups, Alkynyl groups, etc.
Phenyl GroupElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Substituted aryl moieties
Pyridine RingN-oxidation, Metal-catalyzed C-H functionalizationPyridine N-oxides, Further substituted pyridine rings

Medicinal Chemistry Applications of 2 Chloro 5 Phenylpyridine 3 Carboxaldehyde As a Strategic Intermediate

Precursor for Bioactive Heterocyclic Systems

2-Chloro-5-phenylpyridine-3-carboxaldehyde is a valuable building block for the construction of various fused and substituted heterocyclic systems, many of which exhibit significant biological activity. The presence of the aldehyde and the reactive chloro group allows for a range of cyclization and condensation reactions to form novel ring systems.

One of the most important applications of 2-chloro-3-formylpyridine derivatives is in the synthesis of thieno[2,3-b]pyridines . These compounds are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities. nih.govkau.edu.samdpi.comekb.eg The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a common method for synthesizing substituted 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine (B153569) core. wikipedia.orgresearchgate.netsemanticscholar.orgorganic-chemistry.org While specific examples utilizing this compound are not extensively detailed in the available literature, its structural similarity to other 2-chloro-3-formylpyridines suggests its suitability for this transformation. The resulting 3-amino-thieno[2,3-b]pyridine derivatives are key intermediates for further elaboration into potent bioactive agents. nih.govmdpi.com

Another important class of bioactive heterocycles that can be synthesized from this precursor are pyrazolopyridines . These compounds have garnered interest for their potential as kinase inhibitors and anticancer agents. nih.govnih.gov The synthesis typically involves the condensation of the aldehyde group with a hydrazine (B178648) derivative, followed by cyclization. The specific hydrazine used can introduce a variety of substituents, allowing for the fine-tuning of the pharmacological properties of the final product.

The following table summarizes some of the bioactive heterocyclic systems that can be potentially synthesized from this compound.

Heterocyclic SystemPotential Synthetic RouteAssociated Biological Activities
Thieno[2,3-b]pyridinesGewald reaction with a cyanoacetamide and sulfurAnticancer, Antimicrobial, Anti-inflammatory nih.govkau.edu.saekb.eg
Pyrazolo[3,4-c]pyridinesCondensation with hydrazines followed by cyclizationAntiproliferative nih.gov
PyridothienopyrimidinesMulti-step synthesis starting from thieno[2,3-b]pyridineAntimicrobial kau.edu.saresearchgate.net

Design and Synthesis of Derivatives with Targeted Pharmacological Scaffolds

The rational design of drugs often involves the use of a central scaffold that can be decorated with various functional groups to optimize interactions with a specific biological target. This compound serves as an excellent starting point for the development of such targeted pharmacological scaffolds.

For example, in the field of oncology, many kinase inhibitors feature a substituted pyridine (B92270) core. The phenyl group of this compound can be strategically positioned to interact with hydrophobic pockets in the kinase active site, while the rest of the molecule can be modified to form hydrogen bonds and other key interactions. The aldehyde can be converted to an amide or other functional groups known to interact with the hinge region of kinases.

Similarly, in the development of antimicrobial agents, the pyridine scaffold is a common feature. nih.gov The derivatization of this compound can lead to compounds with improved potency and a broader spectrum of activity. For instance, the synthesis of novel pyridine-thiazole hybrid molecules has shown promise in developing anticancer agents. mdpi.com

The general approach to designing targeted derivatives from this intermediate involves:

Target Identification: Identifying a biological target (e.g., an enzyme, receptor) implicated in a disease.

Pharmacophore Modeling: Understanding the key chemical features required for binding to the target.

Scaffold Hopping/Modification: Using the this compound scaffold as a base and modifying it to incorporate the identified pharmacophoric elements.

Synthesis: Developing synthetic routes to the designed molecules.

Biological Evaluation: Testing the synthesized compounds for their activity against the target and in cellular or whole-organism models.

Strategies for Functional Group Introduction and Derivatization in Lead Compound Synthesis

In the process of lead optimization, the ability to introduce a wide variety of functional groups and systematically modify a lead compound is crucial. This compound offers multiple handles for such derivatization.

The aldehyde group is particularly versatile. It can undergo a wide range of chemical transformations, including:

Reductive amination: To introduce a variety of substituted aminomethyl groups.

Wittig reaction: To form alkenes with diverse substituents.

Condensation reactions: To form imines (Schiff bases), hydrazones, and other C=N containing heterocycles. For example, the reaction with various amines can lead to a series of imines with potential biological activities. researchgate.net

Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: To form the corresponding alcohol, which can be further functionalized.

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of substituents, including:

Amines: To form 2-aminopyridine (B139424) derivatives.

Alcohols/Phenols: To form 2-alkoxy or 2-aryloxypyridine derivatives.

Thiols: To form 2-thiopyridine derivatives.

The phenyl group at the 5-position can also be modified, although this typically requires more complex synthetic strategies such as cross-coupling reactions on a suitably functionalized precursor. The introduction of substituents on the phenyl ring can significantly impact the compound's steric and electronic properties, which in turn can affect its biological activity.

The following table provides a summary of key derivatization strategies for this compound in lead compound synthesis.

Functional GroupReaction TypePotential New Functional Groups
AldehydeReductive AminationSubstituted Amines
AldehydeCondensationImines, Hydrazones, Oximes
AldehydeOxidationCarboxylic Acids, Esters, Amides
ChloroNucleophilic SubstitutionAmines, Ethers, Thioethers

Role in Structure-Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency, selectivity, and pharmacokinetic properties, chemists can design more effective drugs.

This compound is an ideal platform for conducting SAR studies on pyridine-based compounds. The three distinct functional groups offer multiple points for diversification, allowing for a thorough exploration of the chemical space around the pyridine core.

A typical SAR study involving derivatives of this compound might investigate the following:

The effect of substituents on the phenyl ring: A library of compounds could be synthesized with different electron-donating and electron-withdrawing groups at various positions on the phenyl ring to understand the electronic and steric requirements for optimal activity.

The nature of the substituent at the 2-position: The chloro group can be replaced with a range of other functionalities (e.g., amines, alkoxides of varying sizes) to probe the importance of this position for target binding.

Modifications of the aldehyde-derived group: The aldehyde can be converted into a series of different functional groups (amides, sulfonamides, etc.) to explore how this region of the molecule interacts with the biological target.

For example, in a series of anti-proliferative thieno[2,3-b]pyridines, modifications at the C-5 position were found to be crucial for activity, while changes to the 3-amino and 2-aryl carboxamide groups led to a loss of activity. nih.gov Such studies are essential for the rational design of new and improved therapeutic agents.

Material Science Applications of 2 Chloro 5 Phenylpyridine 3 Carboxaldehyde As a Building Block

Synthesis of Functional Polymers and Oligomers

There is currently no available research detailing the use of 2-Chloro-5-phenylpyridine-3-carboxaldehyde as a monomer for the synthesis of functional polymers or oligomers. The aldehyde functionality, in principle, could be utilized in polymerization reactions such as polycondensation with suitable co-monomers to form, for example, polyesters, polyamides, or polyimines (Schiff bases). The incorporation of the phenylpyridine unit into a polymer backbone could impart specific thermal, mechanical, or photophysical properties. However, no studies have been published that demonstrate such polymerizations or characterize the resulting materials.

Precursor for Advanced Organic Materials

The application of this compound as a direct precursor for advanced organic materials also remains an unexplored area of research.

No specific dyes or fluorescent probes have been synthesized and characterized using this compound as a starting material or key intermediate, according to a thorough review of the literature. The extended π-system of the phenylpyridine core suggests that its derivatives could exhibit interesting photophysical properties, a fundamental characteristic of many dyes and fluorescent probes. The aldehyde group provides a convenient handle for synthetic modifications to create donor-acceptor chromophores, which are often the basis for fluorescent molecules. Nevertheless, no research has been published that explores these possibilities.

Similarly, the scientific literature lacks any reports on the development of electronic or optical materials derived from this compound. The conjugated nature of the molecule could potentially be exploited for applications in organic electronics, such as in the active layers of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The chloro- and phenyl- substituents could be modified to influence molecular packing and charge transport properties. However, without any published research, its utility in this field remains purely speculative.

Integration into Self-Assembled Structures and Supramolecular Systems

There is no documented evidence of this compound being incorporated into self-assembled structures or supramolecular systems. The pyridine (B92270) nitrogen offers a potential coordination site for metal ions, which could drive the formation of metallo-supramolecular architectures. Furthermore, the aromatic rings could participate in π-π stacking interactions, another key driving force for self-assembly. The aldehyde group could also be used to form dynamic covalent bonds, leading to the creation of responsive supramolecular systems. Despite these possibilities, no studies have been reported in the literature that investigate the self-assembly behavior of this specific compound or its derivatives.

Q & A

Basic Research Questions

1. Synthesis and Purification Q: What are the optimal synthetic routes for preparing 2-Chloro-5-phenylpyridine-3-carboxaldehyde with high purity (>95%)? A: The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For example:

  • Method 1: React 3-carboxaldehyde-substituted pyridine precursors with chlorinating agents (e.g., POCl₃) under anhydrous conditions .
  • Method 2: Use Suzuki-Miyaura coupling between 2-chloro-3-carboxaldehyde pyridine derivatives and phenylboronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
    Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

2. Spectroscopic Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

  • NMR: ¹H NMR (CDCl₃) shows characteristic aldehyde proton at δ 10.2–10.5 ppm and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at δ ~190 ppm .
  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry: ESI-MS (positive mode) gives [M+H]⁺ at m/z 231.03 (calculated for C₁₂H₈ClNO) .

3. Safety and Handling Q: What safety protocols are recommended for handling this compound in laboratory settings? A:

  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (similar to chlorinated pyridines) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; aldehyde groups may release volatile byproducts during reactions .
  • Storage: Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

4. Reaction Mechanisms in Cross-Coupling Q: How does the chloro and aldehyde substituent influence reactivity in cross-coupling reactions? A:

  • The chloro group acts as a directing group, facilitating regioselective C-H functionalization at the 5-position.
  • The aldehyde group can undergo condensation with amines (e.g., to form Schiff bases) or participate in nucleophilic additions, requiring protection (e.g., acetal formation) before coupling .
    Contradiction Note: Some studies report reduced catalytic efficiency in Pd-mediated couplings due to aldehyde coordination to the metal center. Alternative ligands (e.g., XPhos) may mitigate this .

5. Computational Analysis of Electronic Properties Q: How can computational methods (e.g., DFT) predict the electronic behavior of this compound? A:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals. The LUMO is localized on the pyridine ring and aldehyde group, suggesting electrophilic reactivity .
  • Solvent Effects: PCM models (e.g., in water) show increased dipole moment (~5.2 D) due to aldehyde polarity, influencing solubility and reaction kinetics .

6. Resolving Contradictions in Crystallographic Data Q: How to address discrepancies between NMR and X-ray crystallography data for structural confirmation? A:

  • ORTEP Analysis: Use software like ORTEP-III to refine crystal structures. For example, bond lengths for C-Cl (~1.73 Å) and C=O (~1.21 Å) should align with DFT predictions .
  • Dynamic Effects: NMR may average signals from conformational flexibility (e.g., aldehyde rotation), while X-ray provides static snapshots. Low-temperature NMR or crystallography at 100 K resolves such conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.